molecular formula C16H23ClN2O4S B3011204 3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380083-93-0

3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide

Cat. No. B3011204
CAS RN: 2380083-93-0
M. Wt: 374.88
InChI Key: BEXSVLJBXQACSW-UHFFFAOYSA-N
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Description

The compound contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs due to its bioactivity. It also contains a methoxy group (-OCH3) and a chloro group (-Cl) attached to the benzene ring, which can significantly affect the compound’s reactivity and properties . The compound also contains a morpholine ring, which is a common feature in many drugs and can affect the compound’s solubility and bioactivity .


Molecular Structure Analysis

The compound’s structure includes a benzene ring, which contributes to its stability and may influence its interactions with biological targets. The morpholine ring could potentially participate in hydrogen bonding, influencing its solubility and reactivity .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the sulfonyl chloride group is highly reactive and could react with amines, alcohols, and other nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and morpholine groups could enhance its solubility in polar solvents .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied as a potential pharmaceutical drug .

properties

IUPAC Name

3-chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S/c1-22-15-4-3-13(11-14(15)17)24(20,21)18-12-16(5-2-6-16)19-7-9-23-10-8-19/h3-4,11,18H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXSVLJBXQACSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCC2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide

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